molecular formula C22H24N2O4 B3984414 (11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep

(11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep

Cat. No.: B3984414
M. Wt: 380.4 g/mol
InChI Key: RMOCVIDOFRGKJJ-UHFFFAOYSA-N
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Description

The compound (11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep) belongs to the dibenzo[b,e][1,4]diazepinone family, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • 11-position substitution: A furan-2-yl group, contributing electronic and steric effects.
  • 3,3-dimethyl groups: Enhancing conformational rigidity and influencing pharmacokinetic properties.
  • 1-oxo group: A ketone moiety critical for hydrogen bonding with biological targets.

Dibenzo[b,e][1,4]diazepinones are pharmacologically significant, serving as intermediates for antidepressants, antivirals, and antitumor agents .

Properties

IUPAC Name

methyl 2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-22(2)11-15-20(17(25)12-22)21(18-9-6-10-28-18)24(13-19(26)27-3)16-8-5-4-7-14(16)23-15/h4-10,21,23H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOCVIDOFRGKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)OC)C4=CC=CO4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold Variations: Diazepinone vs. Oxazepine

The target compound’s diazepinone scaffold (two nitrogen atoms in the seven-membered ring) differs from dibenzo[b,f][1,4]oxazepines (e.g., loxapine and amoxapine), which contain one oxygen and one nitrogen atom. This structural distinction impacts:

  • Electron distribution: Diazepinones exhibit greater electron density at the N1-C2 imine bond, influencing reactivity and target binding .
  • Bioactivity: Oxazepines like loxapine are antipsychotics, while diazepinones show broader applications, including antiviral and antitumor activities .

Substituent Effects at Position 11

Substituents at position 11 significantly modulate bioactivity. Comparisons include:

Compound Name 11-Substituent Bioactivity Molecular Formula Reference
Target Compound Furan-2-yl Under investigation C₂₁H₂₁N₂O₂
11-(4-Methoxyphenyl) analog 4-Methoxyphenyl Antidepressant, antimicrobial C₂₄H₂₃N₂O₃
11-(6-Methyl-4-oxochromen-3-yl) analog Chromen-3-yl Antitumor (in vitro) C₂₅H₂₄N₂O₃
11-(5-Methylfuran-2-yl) analog 5-Methylfuran-2-yl HCV NS5B polymerase inhibition C₂₂H₂₃N₂O₂
  • Furan vs. However, methoxy groups enhance membrane permeability due to lipophilicity .
  • Chromenone Derivatives: The chromen-3-yl substituent in the antitumor analog (CAS 309719-72-0) adds a planar, conjugated system, possibly facilitating DNA intercalation or kinase inhibition .

Computational Similarity Analysis

Studies using Tanimoto and Dice similarity metrics (bit-vector and graph-based methods) reveal:

  • Tanimoto Scores: The target compound shares >70% similarity with 11-aryl-substituted diazepinones (e.g., 11-(4-methoxyphenyl) analog) but <50% with oxazepines like loxapine .
  • Graph-Based Comparisons : Matches in ring topology and substituent orientation correlate with shared protein targets (e.g., serotonin receptors for antidepressants) .

Bioactivity Profiling and Target Correlations

Hierarchical clustering of bioactivity data (NCI-60 and PubChem) demonstrates:

  • Cluster 1: Diazepinones with 11-heterocyclic substituents (furan, chromenone) show antitumor and antiviral activities, linked to interactions with polymerase and kinase targets .
  • Cluster 2: 11-aryl-substituted analogs (e.g., 4-methoxyphenyl) cluster with antidepressants, reflecting affinity for monoamine transporters .

Key Research Findings

Synthetic Accessibility : Microwave-assisted synthesis (e.g., for 11-(4-methoxyphenyl) analog) enables rapid diversification of position 11 substituents .

Metabolic Stability: The 3,3-dimethyl groups in the target compound reduce cytochrome P450-mediated oxidation, enhancing half-life compared to non-methylated analogs .

Fragment-Based Design : Molecular networking (cosine scores >0.8) identifies the furan-2-yl group as a key pharmacophore for HCV NS5B inhibition .

Biological Activity

The compound (11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep) is a member of the dibenzo[1,4]diazepine family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following characteristics:

Property Details
Molecular FormulaC26H31N3O3
Molecular Weight433.55 g/mol
LogP4.376
Polar Surface Area59.721 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

The compound is characterized by a furan ring and possesses multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds structurally related to dibenzo[1,4]diazepines exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. These compounds have demonstrated growth inhibitory activity comparable to known anticancer agents like estradiol .

Neuropharmacological Effects

Dibenzo[1,4]diazepines are known for their neuropharmacological effects. The compound may exhibit anxiolytic and sedative properties due to its interaction with GABA receptors. Studies have shown that similar compounds can enhance GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system .

Anti-inflammatory Properties

Recent investigations have suggested that furan-containing compounds possess anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of several dibenzo[1,4]diazepine derivatives on cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range against MIA PaCa-2 cells, suggesting potent anticancer activity.
  • Neuropharmacological Assessment : In a behavioral study using rodent models, the administration of similar furan-containing diazepines resulted in reduced anxiety-like behavior measured through elevated plus maze tests. This suggests potential therapeutic applications in anxiety disorders.
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep
Reactant of Route 2
Reactant of Route 2
(11-Furan-2-yl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-dibenzo[b,e][1,4]diazep

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